molecular formula C16H13ClN4OS B2929166 6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1436090-18-4

6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B2929166
CAS No.: 1436090-18-4
M. Wt: 344.82
InChI Key: QGDBIKRKQIYUBB-UHFFFAOYSA-N
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Description

This compound is a novel heterocyclic compound . It’s part of a series of compounds that were designed and synthesized for potential biological activities .


Synthesis Analysis

The synthesis of this compound and similar compounds involves a series of steps. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. For example, the synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Antibacterial Applications

Research on derivatives of the chemical structure of interest has shown promising antibacterial activities. For instance, the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives revealed compounds with significant inhibitory effects against bacterial strains, suggesting the potential of these compounds in developing new antibacterial agents (Song et al., 2017).

Anticancer and Anti-inflammatory Properties

Studies have also extended to the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. This highlights the compound's utility in creating derivatives for potential therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives synthesized from related compounds have shown antimicrobial activities, offering insights into designing new drugs with enhanced efficacy against microbial infections (Gad-Elkareem et al., 2011).

Synthesis of Fused Polyheterocyclic Systems

The chemical structure has facilitated the synthesis of complex polyheterocyclic systems, demonstrating the compound's versatility in creating diverse molecular architectures for various scientific applications (Abdel-rahman et al., 2003).

Future Directions

The future directions for this compound could involve further development and testing of its biological activities. For example, similar compounds have been found to exhibit anti-fibrotic activities , suggesting potential applications in the treatment of fibrosis.

Properties

IUPAC Name

6-chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-14-6-3-5-12(20-14)16(22)19-9-7-15-21-13(10-23-15)11-4-1-2-8-18-11/h1-6,8,10H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDBIKRKQIYUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCNC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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